Glicophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

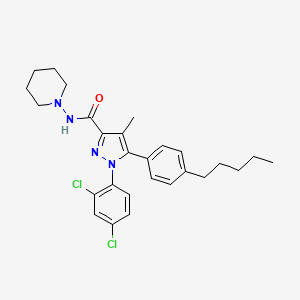

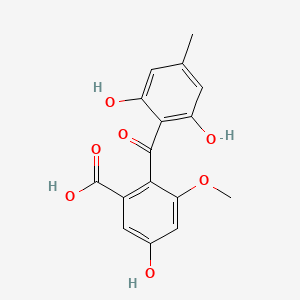

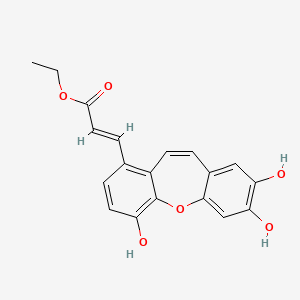

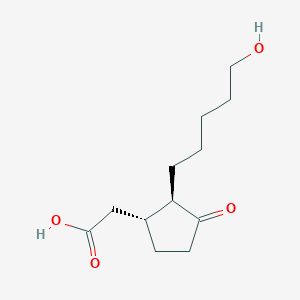

Glicophenone belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Antibacterial Properties : Glicophenone, isolated from commercial licorice, shows significant antibacterial effects. Hatano et al. (2000) found that this compound, along with other compounds, exhibits remarkable antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus, suggesting its potential in treating bacterial infections (Hatano et al., 2000).

Photocrosslinking Applications : Chin et al. (2002) explored the use of benzophenones, including this compound, as photocrosslinking agents in biology. They developed an orthogonal aminoacyl-tRNA synthetase/tRNA pair enabling the in vivo incorporation of p-benzoyl-l-phenylalanine into proteins in Escherichia coli, which may be useful for studying protein interactions both in vitro and in vivo (Chin et al., 2002).

Potential Neuroprotective Effects : Lin et al. (2013) examined tanshinone IIA, a constituent of Danshen (Salvia miltiorrhiza) that contains benzophenones like this compound, for its neuroprotective properties. The study concluded that tanshinone IIA inhibits glutamate release in rat cerebrocortical nerve terminals, suggesting the potential for benzophenones in mitigating neuropathological conditions associated with excessive glutamate release (Lin et al., 2013).

Photoprotective Agent : Benzophenone-3, a related compound, is approved by the US FDA as a sunscreen agent in various products due to its ability to absorb and dissipate ultraviolet light. Okereke et al. (1995) conducted a study to investigate the safety of Benzophenone-3 after dermal administration in rats, indicating its non-toxic nature when applied topically (Okereke et al., 1995).

Environmental Impact : Chen et al. (2016) studied the environmental impact of Benzophenone-3, finding that it disrupts the agonistic behavior of male Siamese fighting fish, indicating its endocrine-disrupting activity. This study suggests potential ecological implications of benzophenones like this compound in aquatic environments (Chen et al., 2016).

Propiedades

Fórmula molecular |

C20H22O6 |

|---|---|

Peso molecular |

358.4 g/mol |

Nombre IUPAC |

2-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(2,4-dihydroxyphenyl)ethanone |

InChI |

InChI=1S/C20H22O6/c1-11(2)4-6-14-18(24)10-19(25)15(20(14)26-3)9-17(23)13-7-5-12(21)8-16(13)22/h4-5,7-8,10,21-22,24-25H,6,9H2,1-3H3 |

Clave InChI |

JYRFVDHHGPHQBG-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCC1=C(C(=C(C=C1O)O)CC(=O)C2=C(C=C(C=C2)O)O)OC)C |

melting_point |

145°C |

Descripción física |

Solid |

Sinónimos |

glicophenone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

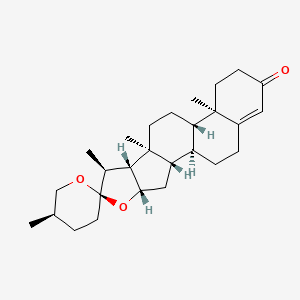

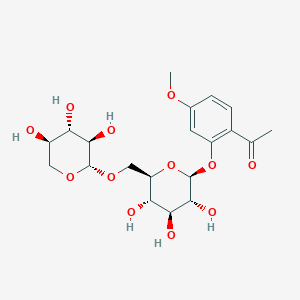

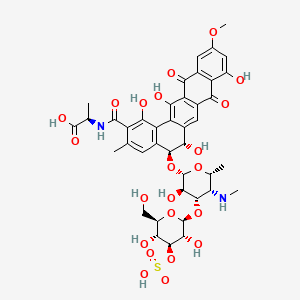

![(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6S)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1247326.png)

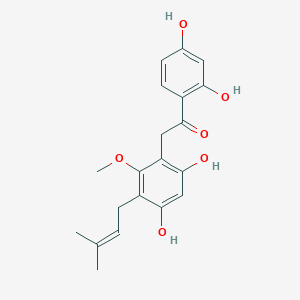

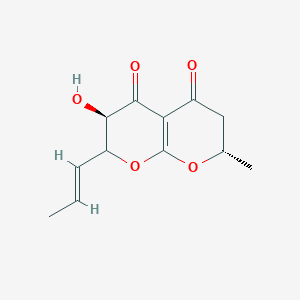

![4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride](/img/structure/B1247340.png)